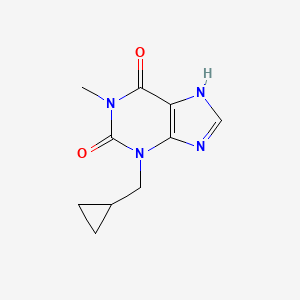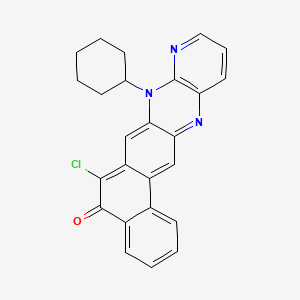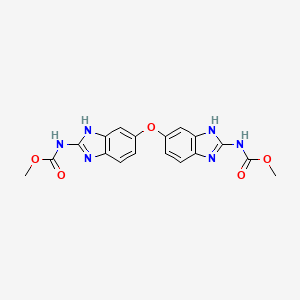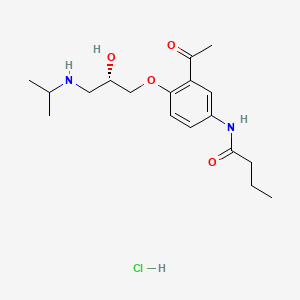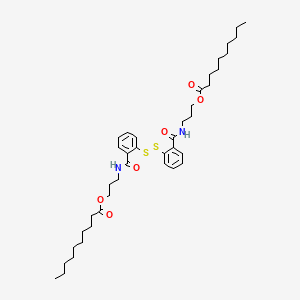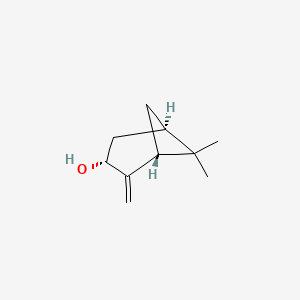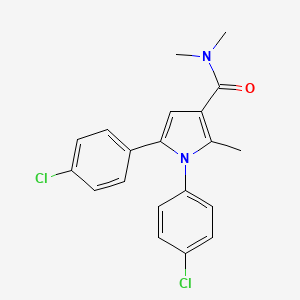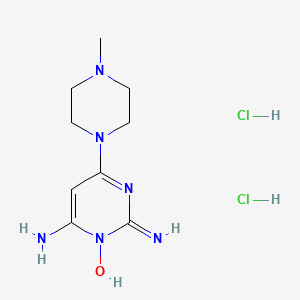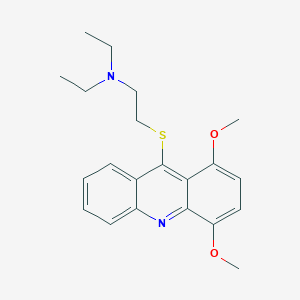
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Thioether Formation: The thioether linkage is formed by reacting the acridine derivative with a suitable thiol compound under basic conditions.
Attachment of the Ethanamine Moiety: The final step involves the reaction of the thioether intermediate with N,N-diethylethanamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioether linkage to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups or the thioether linkage can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine is primarily attributed to its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the thioether linkage may interact with cellular proteins, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in biological staining.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA.
Uniqueness
2-((1,4-Dimethoxy-9-acridinyl)thio)-N,N-diethylethanamine is unique due to its combination of an acridine moiety with a thioether linkage and an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
141992-60-1 |
|---|---|
Molekularformel |
C21H26N2O2S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2-(1,4-dimethoxyacridin-9-yl)sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C21H26N2O2S/c1-5-23(6-2)13-14-26-21-15-9-7-8-10-16(15)22-20-18(25-4)12-11-17(24-3)19(20)21/h7-12H,5-6,13-14H2,1-4H3 |
InChI-Schlüssel |
JZXAAMBURSYXLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSC1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


